molecular formula C24H22ClNO4S B2576723 N-(2-benzoyl-4-chlorophenyl)-4-(benzylsulfonyl)butanamide CAS No. 923498-17-3

N-(2-benzoyl-4-chlorophenyl)-4-(benzylsulfonyl)butanamide

Cat. No.: B2576723
CAS No.: 923498-17-3
M. Wt: 455.95
InChI Key: GGNFPTHSKCDCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(benzylsulfonyl)butanamide is a useful research compound. Its molecular formula is C24H22ClNO4S and its molecular weight is 455.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, a closely related compound, has been identified as biologically active with potential as an inhibitor of CCR2 and CCR9 receptor functions. Its crystal structure reveals an intramolecular N—H⋯O hydrogen bond between the amide and carbonyl groups, with notable intramolecular and intermolecular face-to-face contacts between the benzoyl and 4-chlorophenyl groups. This detailed structural insight suggests potential utility in designing receptor-specific drugs or studying receptor-ligand interactions (Valkonen et al., 2008).

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-benzylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO4S/c25-20-13-14-22(21(16-20)24(28)19-10-5-2-6-11-19)26-23(27)12-7-15-31(29,30)17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNFPTHSKCDCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.